Cas no 1172443-23-0 (2-(benzylsulfanyl)-N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo3,4-bpyridin-3-yl}acetamide)

2-(Benzylsulfanyl)-N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}acetamide is a synthetic organic compound featuring a pyrazolo[3,4-b]pyridine core functionalized with a benzylsulfanyl acetamide moiety. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate in drug discovery or as a scaffold for bioactive molecules. The presence of both sulfanyl and amide groups enhances its reactivity, enabling further derivatization for targeted applications. Its well-defined heterocyclic framework may contribute to binding affinity in biological systems, making it a candidate for pharmacological studies. The compound’s purity and stability under standard conditions support its use in research and development contexts.
2-(benzylsulfanyl)-N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo3,4-bpyridin-3-yl}acetamide structure
1172443-23-0 structure
商品名:2-(benzylsulfanyl)-N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo3,4-bpyridin-3-yl}acetamide
CAS番号:1172443-23-0
MF:C17H20N4O2S
メガワット:344.431302070618
CID:6398399
PubChem ID:136157548

2-(benzylsulfanyl)-N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo3,4-bpyridin-3-yl}acetamide 化学的及び物理的性質

名前と識別子

    • 2-(benzylsulfanyl)-N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo3,4-bpyridin-3-yl}acetamide
    • AKOS024515101
    • 2-(benzylthio)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
    • VU0648500-1
    • 2-benzylsulfanyl-N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
    • 2-(benzylsulfanyl)-N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}acetamide
    • F5599-0129
    • 1172443-23-0
    • インチ: 1S/C17H20N4O2S/c1-11-8-13-15(20-21(2)16(13)19-17(11)23)18-14(22)10-24-9-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,19,23)(H,18,20,22)
    • InChIKey: MYOXGQGDHPVFEQ-UHFFFAOYSA-N
    • ほほえんだ: S(CC1C=CC=CC=1)CC(NC1C2=C(N(C)N=1)NC(C(C)C2)=O)=O

計算された属性

  • せいみつぶんしりょう: 344.13069707g/mol
  • どういたいしつりょう: 344.13069707g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 470
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 101Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

2-(benzylsulfanyl)-N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo3,4-bpyridin-3-yl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5599-0129-15mg
2-(benzylsulfanyl)-N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}acetamide
1172443-23-0
15mg
$133.5 2023-09-09
Life Chemicals
F5599-0129-30mg
2-(benzylsulfanyl)-N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}acetamide
1172443-23-0
30mg
$178.5 2023-09-09
Life Chemicals
F5599-0129-20μmol
2-(benzylsulfanyl)-N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}acetamide
1172443-23-0
20μmol
$118.5 2023-09-09
Life Chemicals
F5599-0129-4mg
2-(benzylsulfanyl)-N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}acetamide
1172443-23-0
4mg
$99.0 2023-09-09
Life Chemicals
F5599-0129-10μmol
2-(benzylsulfanyl)-N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}acetamide
1172443-23-0
10μmol
$103.5 2023-09-09
Life Chemicals
F5599-0129-5mg
2-(benzylsulfanyl)-N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}acetamide
1172443-23-0
5mg
$103.5 2023-09-09
Life Chemicals
F5599-0129-20mg
2-(benzylsulfanyl)-N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}acetamide
1172443-23-0
20mg
$148.5 2023-09-09
Life Chemicals
F5599-0129-25mg
2-(benzylsulfanyl)-N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}acetamide
1172443-23-0
25mg
$163.5 2023-09-09
Life Chemicals
F5599-0129-3mg
2-(benzylsulfanyl)-N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}acetamide
1172443-23-0
3mg
$94.5 2023-09-09
Life Chemicals
F5599-0129-40mg
2-(benzylsulfanyl)-N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}acetamide
1172443-23-0
40mg
$210.0 2023-09-09

2-(benzylsulfanyl)-N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo3,4-bpyridin-3-yl}acetamide 関連文献

2-(benzylsulfanyl)-N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo3,4-bpyridin-3-yl}acetamideに関する追加情報

Introduction to Compound with CAS No. 1172443-23-0 and Product Name: 2-(benzylsulfanyl)-N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-bpyridin-3-yl}acetamide

The compound with the CAS number 1172443-23-0 and the product name 2-(benzylsulfanyl)-N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-bpyridin-3-yl}acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates several key functional groups that contribute to its unique chemical properties and biological interactions.

At the core of this compound's structure is a pyrazolo[3,4-bpyridin-3-yl] moiety, which is a fused heterocyclic system consisting of a pyrazole ring linked to a pyridine ring. This particular scaffold has been extensively studied for its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the 1,5-dimethyl substituents on the pyrazole ring enhances the stability and electronic properties of the molecule, making it more suitable for binding to biological targets with high affinity.

The acetamide functional group at the nitrogen position of the benzylsulfanyl side chain introduces another layer of complexity to the molecule. Acetamides are well-known for their role as pharmacophores in numerous drugs due to their ability to form hydrogen bonds and participate in hydrophobic interactions. The benzylsulfanyl group further modulates the electronic distribution of the molecule, potentially influencing its solubility and bioavailability. Together, these structural elements contribute to the compound's overall pharmacological profile.

Recent research in medicinal chemistry has highlighted the importance of heterocyclic compounds in drug discovery. The pyrazolo[3,4-bpyridin-3-yl] scaffold has been particularly noted for its potential in developing treatments for various diseases, including cancer, inflammation, and infectious disorders. Studies have demonstrated that molecules containing this scaffold can exhibit inhibitory activity against enzymes such as kinases and phosphodiesterases, which are critical in regulating cellular processes.

In addition to its structural significance, this compound has shown promise in preclinical studies as a potential therapeutic agent. Initial experiments have indicated that it may possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. Furthermore, its ability to interact with specific enzymes has led researchers to explore its potential in treating metabolic disorders. The compound's mode of action is thought to involve competitive inhibition of key enzymes involved in glucose metabolism and lipid synthesis.

The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps include condensation reactions between appropriately substituted pyrazole derivatives and acetyl chloride derivatives under controlled conditions. The introduction of the benzylsulfanyl group is achieved through nucleophilic substitution reactions using benzylthiol as the reactant. Each step must be carefully monitored using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.

From a computational chemistry perspective, molecular modeling studies have been conducted to understand the binding interactions between this compound and its potential biological targets. These studies have provided insights into the binding affinities and kinetics of enzyme inhibition by using computational methods such as molecular dynamics simulations and docking algorithms. Such computational approaches are invaluable in predicting the pharmacological properties of new compounds before they are synthesized and tested experimentally.

The pharmacokinetic properties of this compound are also an area of active investigation. Researchers are interested in understanding how quickly it is absorbed into the bloodstream after administration and how long it remains active within the body. These parameters are critical for determining appropriate dosing regimens and predicting potential side effects. Preliminary studies suggest that this compound exhibits moderate solubility in water but good solubility in organic solvents, which may influence its formulation as an oral or injectable drug.

Future directions for research on this compound include exploring its efficacy in vivo through animal models of disease. By administering the compound to animals and measuring relevant physiological parameters, researchers can assess its therapeutic potential more accurately than what can be achieved with isolated enzyme assays alone. Additionally, investigating its mechanism of action at a molecular level will provide a deeper understanding of how it interacts with biological systems.

The development of new drugs is often a lengthy process that requires collaboration between chemists, biologists, pharmacologists, and clinicians. This compound serves as an excellent example of how interdisciplinary research can lead to novel therapeutic agents with significant clinical applications. As our understanding of biological pathways continues to expand, compounds like this one will play an increasingly important role in treating complex diseases.

In conclusion,2-(benzylsulfanyl)-N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-bpyridin-3-yl}acetamide represents a promising candidate for further development as a therapeutic agent due to its unique structural features and demonstrated biological activity. Ongoing research will continue to uncover new insights into its pharmacological properties and potential applications in medicine.

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